molecular formula C9H9ClN2S B13029984 6-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole

6-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole

Cat. No.: B13029984
M. Wt: 212.70 g/mol
InChI Key: AMCIMMIDZHZXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole is a heterocyclic aromatic compound that contains a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-1,2-phenylenediamine and methylthiol.

    Cyclization: The key step involves the cyclization of 4-chloro-1,2-phenylenediamine with methylthiol in the presence of a suitable catalyst, such as polyphosphoric acid, to form the benzimidazole ring.

    Methylation: The final step involves the methylation of the benzimidazole ring using methyl iodide in the presence of a base, such as potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile).

    Reduction: Reducing agents (tin(II) chloride, iron powder), solvents (ethanol).

Major Products Formed

    Substitution: Various substituted benzimidazole derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

Scientific Research Applications

6-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2-(methylthio)-1H-benzo[d]imidazole: Lacks the chlorine atom at the 6-position.

    6-chloro-1H-benzo[d]imidazole: Lacks the methyl and methylthio groups.

    2-(methylthio)-1H-benzo[d]imidazole: Lacks the chlorine and methyl groups.

Uniqueness

6-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole is unique due to the presence of the chlorine atom at the 6-position, which can significantly influence its chemical reactivity and biological activity. The combination of the chlorine, methyl, and methylthio groups provides a distinct set of properties that can be exploited for various applications.

Properties

Molecular Formula

C9H9ClN2S

Molecular Weight

212.70 g/mol

IUPAC Name

6-chloro-1-methyl-2-methylsulfanylbenzimidazole

InChI

InChI=1S/C9H9ClN2S/c1-12-8-5-6(10)3-4-7(8)11-9(12)13-2/h3-5H,1-2H3

InChI Key

AMCIMMIDZHZXAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)N=C1SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.